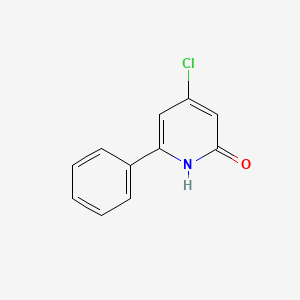
4-chloro-6-phenylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-phenylpyridin-2(1H)-one is an organic compound with a molecular formula of C11H8ClNO It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a chlorine atom at the 4th position and a phenyl group at the 6th position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-phenylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with phenylmagnesium bromide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
4-chloro-6-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are typically carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridin-2(1H)-one derivatives.
科学研究应用
4-chloro-6-phenylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-chloro-6-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and phenyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target molecules.
相似化合物的比较
Similar Compounds
- 4-chloro-2-phenylpyridine
- 6-phenylpyridin-2(1H)-one
- 4-chloro-6-methylpyridin-2(1H)-one
Uniqueness
4-chloro-6-phenylpyridin-2(1H)-one is unique due to the specific positioning of the chlorine and phenyl groups on the pyridine ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the chlorine atom can enhance the compound’s reactivity in substitution reactions, while the phenyl group can influence its binding interactions in biological systems.
生物活性
4-Chloro-6-phenylpyridin-2(1H)-one is a pyridinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural framework that allows for interactions with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with a chloro group at the 4-position and a phenyl group at the 6-position. This configuration contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H8ClN1O |
| Molecular Weight | 219.64 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridinone compounds, including this compound, exhibit significant antimicrobial properties. For instance, certain analogs showed potent inhibition against various bacterial strains, suggesting their potential as antibacterial agents .
Antitumor Activity
Pyridinones have been investigated for their antitumor effects. Compounds structurally related to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest, highlighting the importance of structural modifications in enhancing efficacy .
Neuroprotective Effects
The neuroprotective potential of pyridinones has been explored in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that these compounds can modulate oxidative stress pathways and iron metabolism, which are critical in neurodegeneration . The ability to cross the blood-brain barrier further enhances their therapeutic prospects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity towards biological targets. Additionally, substituents on the phenyl ring can significantly alter pharmacological profiles, including potency and selectivity.
Case Study 1: Ghrelin Receptor Agonism
A study highlighted a related compound's ability to act as an agonist for the ghrelin receptor (GHS-R1a), demonstrating significant orexigenic effects in animal models. This suggests that similar pyridinones could be explored for appetite stimulation in cachexia syndromes .
Case Study 2: Anticancer Activity
In vitro studies on this compound derivatives revealed promising results against various cancer cell lines. The compounds induced apoptosis through mitochondrial pathways and downregulated anti-apoptotic proteins, indicating their potential as anticancer agents .
属性
分子式 |
C11H8ClNO |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
4-chloro-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8ClNO/c12-9-6-10(13-11(14)7-9)8-4-2-1-3-5-8/h1-7H,(H,13,14) |
InChI 键 |
CBTXMTBEHFFZDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















